molecular formula C11H18Cl2N2 B7954471 [(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride

[(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride

Cat. No.: B7954471
M. Wt: 249.18 g/mol
InChI Key: RDOIEKXIJYTICO-UHFFFAOYSA-N
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Description

[(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are widely used in medicinal chemistry due to their biological activity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

[(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride is unique due to its specific structure, which combines the pyrrolidine ring with a phenyl group and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(1-phenylpyrrolidin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;;/h1-5,10H,6-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOIEKXIJYTICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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